BenchChemオンラインストアへようこそ!

AH 7725

Allergic Asthma Bronchial Provocation Test Oral Antiallergic

AH 7725 is an orally active mast cell stabilizer, fundamentally differentiated from inhaled disodium cromoglycate by systemic bioavailability, enabling oral prophylactic research models. Ideal as a positive control for novel oral anti-allergic therapies. Verified high purity. Verify regulatory compliance for your region before ordering.

Molecular Formula C16H12O6
Molecular Weight 300.26 g/mol
CAS No. 33459-28-8
Cat. No. B1666706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAH 7725
CAS33459-28-8
Synonyms7-(2-hydroxyethoxy)-9-oxoxanthene-2-carboxylic acid
AH 7725
Molecular FormulaC16H12O6
Molecular Weight300.26 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)C(=O)C3=C(O2)C=CC(=C3)OCCO
InChIInChI=1S/C16H12O6/c17-5-6-21-10-2-4-14-12(8-10)15(18)11-7-9(16(19)20)1-3-13(11)22-14/h1-4,7-8,17H,5-6H2,(H,19,20)
InChIKeyNADDLRWCPPNNBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AH 7725 (CAS 33459-28-8): A Historical Orally-Active Cromoglycate-Like Antiallergic Compound


AH 7725 (CAS 33459-28-8) is a synthetic, small-molecule xanthone derivative [1] originally developed as an orally active antiallergic agent with a mechanism of action similar to that of disodium cromoglycate (DSCG) [2]. Identified in the early 1970s, its primary pharmacological action is the inhibition of immediate-type hypersensitivity reactions by preventing the release of inflammatory mediators like histamine and slow-reacting substance of anaphylaxis (SRS-A) from mast cells, without possessing direct bronchodilator activity .

Why AH 7725's Oral Bioavailability Profile Prevents Simple Substitution with Inhaled Cromoglycate or Other Antiallergics


The primary reason simple substitution with other antiallergic agents, including its closest analog disodium cromoglycate (DSCG), is not scientifically valid stems from a fundamental pharmacokinetic difference. DSCG is clinically ineffective when administered orally due to negligible gastrointestinal absorption and must be delivered via inhalation [1]. In contrast, AH 7725 is documented to be active when taken by mouth, demonstrating efficacy in a clinical bronchial provocation model [2]. This crucial differentiation means that for research models requiring systemic, oral administration of a mast cell stabilizer to study allergic asthma mechanisms, particularly in models of oral prophylactic treatment, AH 7725 fulfills a specific and non-substitutable role that DSCG and similar inhaled agents cannot [1].

AH 7725 Quantitative Differentiation: Evidence for Oral Prophylactic Efficacy in Allergic Asthma Models


Oral AH 7725 Demonstrates Significant Prophylactic Effect in Human Bronchial Provocation Test

In a clinical study involving six patients with allergic asthma, a single oral dose of AH 7725 was evaluated against a baseline antigen challenge. The drug was found to inhibit (either partially or completely) the immediate-type asthmatic response in every patient. The overall result was statistically significant at the p < 0.005 level (reported as 0.5% level) [1]. This contrasts sharply with the comparator, disodium cromoglycate (DSCG), which is clinically inactive when administered by the oral route and is restricted to inhalation delivery [2].

Allergic Asthma Bronchial Provocation Test Oral Antiallergic

Mechanistic Differentiation: AH 7725 Lacks Bronchodilator Activity, Confirming Its Pure Prophylactic Profile

The mechanism of action for AH 7725 was defined as the inhibition of mediator release (e.g., histamine, SRS-A) from sensitized mast cells [1]. Crucially, it was explicitly demonstrated to possess no intrinsic bronchodilator activity [1]. This profile is consistent with disodium cromoglycate (DSCG) but differentiates the entire class from beta-adrenergic agonists or methylxanthines, which provide symptomatic relief through bronchodilation. This pure prophylactic mechanism is essential for studies aimed at dissecting the pathways of mediator release versus smooth muscle relaxation.

Mast Cell Stabilizer Mechanism of Action Prophylactic Therapy

Comparative Clinical Efficacy: AH 7725 Shows Comparable Potency to DSCG in Bronchial Challenge Tests

A review of early oral chromone derivatives states that in the clinic, AH 7725, along with tixanox, ICI 74917, and doxantrazole, is at best of comparable efficacy to sodium cromoglycate in bronchial provocation tests [1]. This suggests that while its oral bioavailability is a key advantage, its potency in the target organ is not superior to the gold-standard inhaled therapy. This finding is critical for calibrating expectations in research models: the advantage of AH 7725 is its route of administration, not enhanced intrinsic potency over DSCG.

Clinical Pharmacology Comparative Efficacy Bronchial Challenge

Limitations: AH 7725 Shows Inconsistent Activity in Animal Models of Oral Prophylaxis

Despite its oral activity in humans, AH 7725 has been described as having inconsistent effects in some animal models. A study notes that AH 7725 was active when administered 15 minutes before challenge in an oral rat model, but 'was not consistent in effect' [1]. This contrasts with its reliable performance in human bronchial challenge tests and highlights a potential limitation for its use as a standard positive control in certain preclinical in vivo assays.

Pharmacodynamics In Vivo Models Rat PCA Assay

Strategic Applications for AH 7725: From In Vivo Oral Prophylaxis Models to Reference Standard Sourcing


In Vivo Pharmacodynamic Studies of Oral Prophylaxis in Allergic Asthma

AH 7725 is uniquely suited for research applications that require an orally administered, systemically available mast cell stabilizer. As demonstrated by its significant efficacy (p<0.005) in a human bronchial provocation test [1], it can serve as a positive control or tool compound in proof-of-concept studies for novel oral anti-allergic therapies. This is a role that inhaled-only comparators like disodium cromoglycate cannot fulfill.

Mechanistic Research into Mediator Release Pathways

For in vitro or ex vivo experiments designed to dissect the biochemical pathways of mast cell degranulation and mediator release (e.g., histamine, SRS-A), AH 7725 serves as a well-characterized inhibitor [2]. Its lack of bronchodilator activity [2] ensures that any observed effects in complex tissue or in vivo models are attributable to the inhibition of mediator release rather than direct smooth muscle relaxation, providing a cleaner mechanistic interpretation.

Sourcing a Historical Reference Standard for Analytical or Comparative Studies

Given its status as a historically significant compound in the development of oral antiallergic agents, AH 7725 is a valuable reference standard. As noted in reviews, it was among the first oral agents to show efficacy comparable to DSCG in bronchial challenge tests [3]. Procuring a sample with verified purity (e.g., ≥98% as commonly offered) allows for its use in analytical method development, impurity profiling of related xanthone derivatives, or as a comparator in historical literature validation studies.

Cautionary Note for Preclinical Rodent Model Development

Researchers should exercise caution when considering AH 7725 as a positive control for oral efficacy in standard rodent models like the rat PCA assay. Evidence indicates its effect in such models can be inconsistent [4]. Alternative, more reliable oral antiallergic compounds should be considered for routine use in these specific assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AH 7725

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.